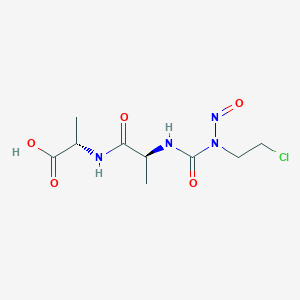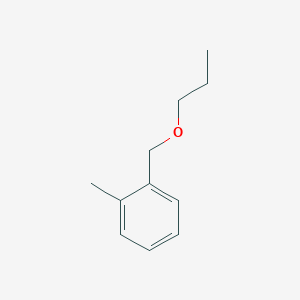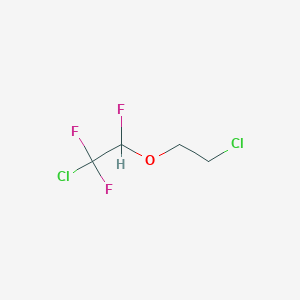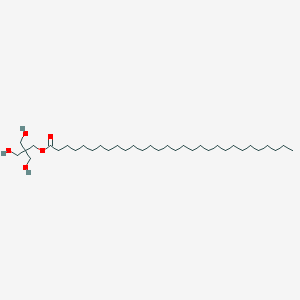
3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C16H15N3O2 and a molecular weight of 281.3092 g/mol This compound is known for its unique structure, which includes two 4-aminophenyl groups attached to a pyrrolidine-2,5-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine-2,5-dione under specific conditions. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride, to convert the nitro groups to amino groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can produce various substituted pyrrolidine-2,5-dione derivatives .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly for P450 aromatase.
Medicine: Its derivatives have shown promise as potential therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of P450 aromatase, preventing the enzyme from catalyzing its normal reactions . This inhibition can lead to a decrease in the production of certain hormones, which may have therapeutic benefits in conditions like breast cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3,3-Bis(4-aminophenyl)pyrrolidine-2,5-dione include:
- 3-(4-aminophenyl)pyrrolidine-2,5-dione
- 3-(prop-2-enyl)pyrrolidine-2,5-dione
- 3-(prop-2-ynyl)pyrrolidine-2,5-dione
Uniqueness
What sets this compound apart from these similar compounds is its dual 4-aminophenyl groups, which can enhance its binding affinity and specificity for certain molecular targets.
Propriétés
Formule moléculaire |
C16H15N3O2 |
|---|---|
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
3,3-bis(4-aminophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H15N3O2/c17-12-5-1-10(2-6-12)16(9-14(20)19-15(16)21)11-3-7-13(18)8-4-11/h1-8H,9,17-18H2,(H,19,20,21) |
Clé InChI |
CTKIAAROXPQAOW-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=O)C1(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)
silane](/img/structure/B14359953.png)

dimethylsilane](/img/structure/B14359973.png)
![2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14359980.png)
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)



![1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene](/img/structure/B14360003.png)

![7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14360015.png)
![Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate](/img/structure/B14360017.png)

